molecular formula C6H10N2O4 B133762 Diethyl azodicarboxylate CAS No. 1972-28-7

Diethyl azodicarboxylate

Cat. No. B133762
Key on ui cas rn: 1972-28-7
M. Wt: 174.15 g/mol
InChI Key: FAMRKDQNMBBFBR-FPLPWBNLSA-N
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Patent
US04255536

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Name
butadiene styrene

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NNC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
diethyl azodicarboxylate
Type
product
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
butadiene styrene
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255536

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NNC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04255536

Procedure details

This example demonostrates the preparation and evaluation of a bicarbamate-modified linear butadiene-styrene teleblock copolymer resulting from the addition reaction of diethyl azodicarboxylate with a typical linear butadiene-styrene teleblock copolymer.
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Name
butadiene styrene

Identifiers

REACTION_CXSMILES
[C:1]([O-:8])(=[O:7])[NH:2][NH:3][C:4]([O-:6])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[N:2]([C:1]([O:8][CH2:13][CH3:14])=[O:7])=[N:3][C:4]([O:6][CH2:9][CH3:10])=[O:5].[CH2:9]=[CH:10][CH:11]=[CH2:12].[CH2:13]=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,4.5|

Inputs

Step One
Name
bicarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NNC(=O)[O-])(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C.C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
diethyl azodicarboxylate
Type
product
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
butadiene styrene
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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